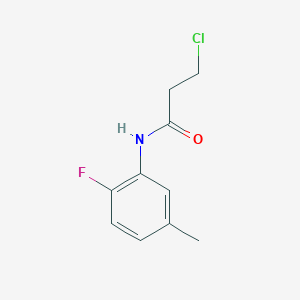

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 3-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a reference compound in pharmacological studies to understand the effects of similar structures.

Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can be compared with other similar compounds such as:

- 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

- 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

- 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and biological activity .

Biologische Aktivität

3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide, with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanamide backbone with a chloro group at the third position and a 2-fluoro-5-methylphenyl group attached to the nitrogen atom. Its structure can be represented using various notations, including SMILES (Cc1ccc(F)c(NC(=O)CCCl)c1) and InChI (InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)). The physical properties include a density of 1.262 g/cm³ and a boiling point of approximately 347.01ºC at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances binding affinity to certain receptors and enzymes, potentially leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | 908494-83-7 | Different position of fluorine on the aromatic ring. |

| N-(2-Fluoro-5-methylphenyl)-3-chloropropanamide | Not listed | Variation in substituent positions affecting activity. |

| N-(4-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)acetamide | Not listed | Contains an acetamide group instead of propanamide. |

The unique combination of halogen substitutions in this compound may confer distinct physical and chemical properties compared to structurally similar compounds .

Biological Activity and Case Studies

Recent studies have focused on the compound's anticancer properties, particularly against various cancer cell lines. For instance:

- Anticancer Activity : Research indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa, CAKI-I, and A549 . The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

- Inhibition Studies : In a study on inhibitors targeting PRMT5 interactions, compounds structurally related to this compound were shown to effectively disrupt protein-protein interactions critical for cancer progression .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known compounds:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12 | PRMT5 |

| Compound B | 26 | A549 |

| Compound C | 49 | HeLa |

This table illustrates that while some structurally similar compounds show varying degrees of potency against different targets, the specific modifications in this compound may enhance its selectivity and efficacy .

Eigenschaften

IUPAC Name |

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFSIKYRHDIMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589305 |

Source

|

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-93-3 |

Source

|

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.